1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-
Description
Historical Context and Evolution of 1,3-Dithiane (B146892) Chemistry in Strategic Syntheses
The prominence of 1,3-dithianes in organic synthesis is fundamentally linked to the development of "umpolung" chemistry, a concept that involves the reversal of the normal polarity of a functional group. wikipedia.org Ordinarily, the carbon atom of a carbonyl group is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the corresponding C2-proton becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. organic-chemistry.orgyoutube.com This nucleophilic acyl anion equivalent can then react with various electrophiles, a transformation that is not possible with the parent carbonyl compound.
This groundbreaking concept was pioneered in the 1960s by E.J. Corey and Dieter Seebach, leading to what is now famously known as the Corey-Seebach reaction. synarchive.comwikipedia.org This reaction established 2-lithio-1,3-dithianes as versatile C1-synthons, capable of forming carbon-carbon bonds with a wide array of electrophiles including alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgwikipedia.orgresearchgate.net The resulting 2-substituted 1,3-dithiane can then be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, effectively accomplishing the synthesis of ketones and other carbonyl-containing molecules from aldehydes. wikipedia.orgnih.gov
The stability and predictable reactivity of 1,3-dithianes led to their widespread adoption in the total synthesis of complex natural products. researchgate.netuwindsor.ca They serve not only as acyl anion equivalents but also as robust protecting groups for aldehydes and ketones, stable to both acidic and basic conditions. organic-chemistry.orgorganic-chemistry.org Over the decades, the initial strategy has evolved significantly, with dithiane-based methods being employed for the effective union of advanced fragments and in multicomponent linchpin couplings, demonstrating their enduring importance in strategic syntheses. researchgate.net
The Role of the 1,3-Dithian-2-ylidene Moiety as a Synthetic Platform
The 1,3-dithian-2-ylidene moiety represents a distinct subclass of dithiane derivatives, characterized by an exocyclic double bond at the C2 position. This structural feature imparts unique reactivity, positioning these compounds as valuable synthetic platforms. Unlike the saturated 1,3-dithiane ring, which serves as a masked carbonyl, the 1,3-dithian-2-ylidene group is a ketene (B1206846) dithioacetal.
Ketene dithioacetals are versatile intermediates in their own right. ijrpc.comresearchgate.net The olefinic carbon of the dithian-2-ylidene moiety exhibits nucleophilic character due to the electron-releasing nature of the adjacent sulfur atoms. growingscience.com This allows them to participate in a variety of synthetic transformations. For instance, α-oxo ketene dithioacetals, which bear a carbonyl group on the exocyclic carbon, are valuable three-carbon synthons for constructing diverse heterocyclic systems through cascade reactions. ijrpc.comacs.org
Derivatives such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) have been utilized as odorless and effective equivalents of 1,3-propanedithiol (B87085) for the thioacetalization of aldehydes and ketones. organic-chemistry.org The reactivity of the exocyclic double bond and the adjacent functional groups allows for a wide range of transformations, making the 1,3-dithian-2-ylidene scaffold a versatile building block for constructing more complex molecules. researchgate.net
Structural Relationship to Related Ketene Dithioacetals and Bis(dithian-2-ylidene) Systems
The 1,3-dithian-2-ylidene moiety is a member of the broader class of ketene dithioacetals. These are compounds containing a C=C double bond substituted with two alkylthio groups. growingscience.com The general structure can vary, with the sulfur atoms being part of a cyclic system, as in 1,3-dithian-2-ylidenes and 1,3-dithiolan-2-ylidenes, or acyclic, as in 1,1-bis(methylthio)ethene derivatives. researchgate.net The reactivity of these compounds is often governed by the substitution pattern at the α-position to the dithioacetal functionality. ijrpc.com
The six-membered 1,3-dithiane ring typically adopts a chair conformation. In 2-ylidene derivatives, the geometry of the ring and the exocyclic double bond are of interest. For example, in 2-(1,3-dithian-2-ylidene)-1-phenylbutane-1,3-dione, the dithiane ring has a twisted conformation, and the C=O and C=C bonds are not coplanar. nih.gov In contrast, the five-membered 1,3-dithiolane (B1216140) ring in related ylidene compounds is often nearly planar. researchgate.net
Bis(dithian-2-ylidene) systems, such as the parent 2-(1,3-dithian-2-ylidene)-1,3-dithiane, represent a specific case where two dithiane rings are linked by a central double bond. These compounds are structurally related to tetrathiafulvalene (B1198394) (TTF) and its derivatives, like BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene), which are known for their applications in materials science as organic conductors. orgsyn.org The planarity and electronic properties of these systems are crucial for their function. The table below compares key structural features of related dithioacetal systems.
Table 1: Comparison of Structural Features in Dithioacetal Systems
| Compound Class | Ring System | Ring Conformation | Key Feature | Representative Example |
|---|---|---|---|---|
| 1,3-Dithian-2-ylidenes | Six-membered (Dithiane) | Typically Chair/Twisted | Exocyclic C=C bond | 2-(1,3-Dithian-2-ylidene)malononitrile |
| 1,3-Dithiolan-2-ylidenes | Five-membered (Dithiolane) | Often Near-Planar | Exocyclic C=C bond | 2-(1,3-Dithiolan-2-ylidene)malononitrile researchgate.net |
| Bis(dithian-2-ylidenes) | Two Six-membered Rings | Varies | Central C=C linking two rings | 2,2'-Bi(1,3-dithiane) |
Structure
3D Structure
Properties
CAS No. |
14859-19-9 |
|---|---|
Molecular Formula |
C8H12S4 |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylidene)-1,3-dithiane |
InChI |
InChI=1S/C8H12S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
InChI Key |
LXZGBOGGGFJOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2SCCCS2)SC1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1,3 Dithiane, 2 1,3 Dithian 2 Ylidene Type Compounds
Electron Transfer and Radical Pathways in 1,3-Dithiane-Ylidene Transformations
The core structure of 1,3-dithiane (B146892) and its ylidene derivatives is susceptible to single-electron transfer (SET) processes, leading to the formation of radical cation intermediates that dictate subsequent reaction pathways. beilstein-journals.orgnih.gov These compounds are excellent π-electron donors and can be reversibly oxidized to form stable radical cations and dications. unige.chmdpi.com
The stability of these oxidized states is attributed to the stepwise aromatization of the dithiole rings. beilstein-journals.org Upon the first one-electron oxidation, a stable radical cation is formed. beilstein-journals.org This species is one of the rare organic radicals that can be stable over the long term and even isolated. beilstein-journals.org A second oxidation step produces the dication. beilstein-journals.org Mechanistic studies on related 2-aryl-1,3-dithianes reveal that electron transfer to a triplet sensitizer (B1316253) is a remarkably fast process. nih.govconicet.gov.ar The resulting dithiane radical cation undergoes a favorable unimolecular fragmentation pathway involving C-S bond cleavage to form a distonic radical cation. nih.govconicet.gov.ar This intermediate is key in photodeprotection reactions, where it reacts with species like the superoxide (B77818) anion to regenerate a carbonyl group. nih.govconicet.gov.ar The formation of radical cations from TTF derivatives can be achieved through chemical, electrochemical, or photoredox methods, highlighting their versatile redox behavior. u-tokyo.ac.jprsc.org
Generation and Trapping of Exocyclic Carbenes from Dithiane-Ylidene Precursors
The 1,3-dithian-2-ylidene moiety is structurally analogous to a dimer of a carbene. While these ylidenes are typically the stable end-products formed from the dimerization of carbene intermediates, their role as precursors for generating carbenes is less common. The generation of carbenes often involves the photolysis of precursor molecules, such as sulfonium (B1226848) ylides derived from thiophenes, which can then be trapped by various agents like alkenes to form cyclopropanes. researchgate.netnih.govresearchgate.net
For instance, photolysis of certain precursors in the presence of alkenes like cyclohexene (B86901) has been shown to effectively trap the generated alkylidene carbenes, leading to the formation of adducts. researchgate.net In the absence of an external trapping agent, the generated carbene may dimerize to form a cumulene. nih.gov The stability of the dithiane-ylidene system is high, meaning the reverse reaction to generate a carbene is energetically unfavorable. However, the synthetic pathways to tetrathiafulvalenes and their derivatives often rely on the coupling of carbene or carbenoid species, underscoring the conceptual link between the stable ylidene and its corresponding transient carbene.
Nucleophilic and Electrophilic Reactivity of the 1,3-Dithian-2-ylidene Moiety
The reactivity of the 1,3-dithian-2-ylidene system is characterized by both nucleophilic and electrophilic behavior, largely dictated by the electronic nature of the exocyclic double bond and the dithiane rings.
Nucleophilic Reactivity: The parent 1,3-dithiane ring is renowned for its "umpolung" or reverse polarity reactivity. youtube.com Abstraction of the proton at the C2 position by a strong base like n-butyllithium generates a stabilized carbanion. youtube.comscribd.com This nucleophilic carbanion can react with a wide array of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. youtube.comscribd.com The exocyclic double bond in 1,3-dithiane, 2-(1,3-dithian-2-ylidene)- is electron-rich due to the lone pairs on the four sulfur atoms, making it nucleophilic and reactive towards strong electrophiles.
Electrophilic Reactivity: While the neutral ylidene is nucleophilic, its oxidized forms, the radical cation and dication, exhibit significant electrophilic character. rsc.org The radical cation salts of tetrathiafulvalene (B1198394) can react with nucleophiles, and this reactivity can be harnessed for synthetic applications. rsc.org Furthermore, protonation of the TTF moiety in acidic media can generate electrophilic species that play a role in the reduction of molecular oxygen. nih.gov This dual reactivity allows for a broad range of chemical transformations.
Photochemical Transformations and Deprotection Mechanisms
Photochemical methods provide a mild and efficient route for the transformation of 1,3-dithiane derivatives, particularly in the context of deprotection to regenerate carbonyl compounds. nih.govconicet.gov.ar The mechanism of photodeprotection has been studied in detail using steady-state and laser flash photolysis. nih.govconicet.gov.ar
The process is typically initiated by a sensitizer, such as a thiapyrylium salt, which absorbs light and promotes an electron transfer from the dithiane. nih.govconicet.gov.ar This generates a dithiane radical cation, which rapidly undergoes C-S bond cleavage. nih.govconicet.gov.ar A critical component of this deprotection mechanism is the presence of molecular oxygen. nih.govconicet.gov.ar The reaction proceeds poorly under a nitrogen atmosphere, and its efficiency is inhibited by superoxide traps like p-benzoquinone. nih.govconicet.gov.ar This evidence strongly suggests that a superoxide anion, formed from oxygen, is the key species that drives the deprotection by reacting with the fragmented radical cation intermediate. nih.govconicet.gov.ar
| Entry | Conditions | Irradiation Time (h) | Conversion (%) | Benzaldehyde Yield (%) |
|---|---|---|---|---|
| 1 | Air-saturated MeCN | 2 | 45 | 42 |
| 2 | N₂-saturated MeCN | 2 | <5 | - |
| 3 | Sealed tube | 2 | - | 55 |
| 4 | Air-saturated MeCN + p-benzoquinone | 2 | 15 | 14 |
Chemoselective Reaction Development for Complex Substrates
Derivatives of 1,3-dithiane, 2-(1,3-dithian-2-ylidene)- have been developed as highly effective and odorless reagents for the chemoselective thioacetalization of carbonyl compounds. organic-chemistry.orgresearchgate.net These reagents serve as stable, non-thiolic equivalents of 1,3-propanedithiol (B87085), circumventing the use of volatile and malodorous thiols. organic-chemistry.org
A notable application is the use of compounds like 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) for the protection of aldehydes and ketones. organic-chemistry.org These reactions exhibit high chemoselectivity, with a significant preference for the protection of aldehydes over ketones. organic-chemistry.org For instance, aromatic aldehydes and aliphatic ketones can be selectively protected in the presence of aromatic ketones, which react at a much slower rate. organic-chemistry.org This selectivity allows for the differential protection of various carbonyl functionalities within a complex molecule, a crucial strategy in multistep organic synthesis. The reactions can often be performed under mild, solvent-free conditions, enhancing their practicality and environmental friendliness.
| Aldehyde Substrate | Ketone Substrate | Aldehyde Dithiane Yield (%) | Ketone Dithiane Yield (%) |
|---|---|---|---|
| 4-ClC₆H₄CHO | Acetophenone | 96 | Trace |
| 4-MeOC₆H₄CHO | Acetophenone | 95 | Trace |
| Cyclohexanecarboxaldehyde | Cyclohexanone | 94 | 92 |
| Benzaldehyde | Benzophenone | 98 | 0 |
Cycloaddition Reactions Involving the 1,3-Dithian-2-ylidene System
Cycloaddition reactions are powerful tools for the construction of cyclic systems. libretexts.orgwikipedia.orglibretexts.org The electron-rich exocyclic double bond of the 1,3-dithian-2-ylidene moiety makes it a suitable candidate for participation in various cycloaddition reactions, particularly as the 2π-electron component (the dienophile). organic-chemistry.orgmasterorganicchemistry.com
While the direct participation of 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- in cycloadditions is not extensively documented, its electronic properties suggest potential reactivity. In a normal-electron-demand Diels-Alder reaction, the dienophile is typically electron-poor. organic-chemistry.orgmasterorganicchemistry.com However, the electron-rich nature of the dithiane-ylidene double bond would make it an excellent dienophile for an inverse-electron-demand Diels-Alder reaction, where the diene component is electron-deficient. wikipedia.org
Furthermore, photochemical [2+2] cycloadditions are well-established for forming four-membered rings and often involve conjugated systems that can be activated by light. libretexts.orgnih.gov Given the photochemical reactivity of dithiane systems, photoinduced [2+2] cycloadditions with suitable alkenes could be a plausible transformation. Similarly, in 1,3-dipolar cycloadditions, the dithiane-ylidene could act as the dipolarophile, reacting with 1,3-dipoles to form five-membered heterocyclic rings. youtube.com While specific examples involving the parent 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- are sparse, related ketene (B1206846) dithioacetals have been shown to act as heterodienophiles in intramolecular hetero-Diels-Alder reactions. uwindsor.ca This suggests a promising, albeit underexplored, area for synthetic methodology development.
Applications of 1,3 Dithiane, 2 1,3 Dithian 2 Ylidene Derivatives in Advanced Organic Synthesis
Utilization as Versatile Building Blocks and Acyl Anion Equivalents
Derivatives of 1,3-dithiane (B146892) are classic examples of versatile building blocks that function as acyl anion equivalents, a concept that relies on the principle of "umpolung" or reactivity inversion. beilstein-journals.orgyoutube.comchempedia.info Normally, a carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane derivative, the corresponding carbon atom (C2) becomes acidic and can be deprotonated by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. youtube.comyoutube.com This nucleophile can then react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. scribd.com
The stability of the resulting carbanion is attributed to the presence of the two sulfur atoms, which can delocalize the negative charge through the use of their d-orbitals and the polarizability of the C-S bond. youtube.comscribd.com After the desired carbon-carbon bond has been formed, the dithiane group can be hydrolyzed back to a carbonyl group, thus completing the synthetic transformation where the dithiane derivative effectively served as a masked acyl anion. youtube.comyoutube.com This strategy is fundamental in organic synthesis for the formation of ketones, aldehydes, α-hydroxy ketones, and 1,2-diketones. youtube.comslideshare.net
| Reagent Class | Reaction Product after Hydrolysis |
| Alkyl Halide | Ketone/Aldehyde |
| Epoxide | β-Hydroxy Ketone/Aldehyde |
| Aldehyde/Ketone | α-Hydroxy Ketone/Aldehyde |
| Nitrile | 1,2-Diketone |
Contribution to Total Synthesis of Natural Products and Bioactive Molecules
The utility of dithiane-based acyl anion equivalents is prominently showcased in the total synthesis of complex natural products and bioactive molecules. asianpubs.org This methodology provides a robust and reliable strategy for constructing key carbon-carbon bonds within intricate molecular frameworks.
A notable application is in the synthesis of various alkaloids. For instance, the dianion derived from 2-(1,3-dithian-2-yl)indole has been extensively used in the synthesis of different Strychnos alkaloids. uwindsor.ca This intermediate reacts with electrophiles like α,β-unsaturated lactams to construct the core ring systems of these complex natural products. uwindsor.ca This approach has been successfully applied to the synthesis of 20-epidasycarpidone and 20-epiuleine. uwindsor.ca Furthermore, a tandem conjugate addition-alkylation reaction using an indolyldithiane was a key step in forging the ABCD ring structure of the alkaloid aspidospermidine (B1197254). uwindsor.ca
The dithiane strategy is not limited to alkaloids. It has been employed in the synthesis of other complex targets, such as the bicyclo[7.3.1]tridec-4-ene-2,6-diyne system found in the potent antitumor antibiotic dynemicin A. uwindsor.ca The versatility of dithiane coupling strategies has proven essential for creating complex architectures in numerous multi-step syntheses. acs.org
| Natural Product/Core Structure | Role of Dithiane Derivative |
| Strychnos Alkaloids | Formation of the ABED ring system via conjugate addition. uwindsor.ca |
| 20-Epidasycarpidone & 20-Epiuleine | Key C-C bond formation with an α,β-unsaturated lactam. uwindsor.ca |
| Aspidospermidine | Tandem conjugate addition-alkylation to form the ABCD ring structure. uwindsor.ca |
| Dynemicin A Core | Homologation of a β-acylvinyl cationic equivalent. uwindsor.ca |
Construction of Complex Heterocyclic Ring Systems
Ketene (B1206846) dithioacetals, a class of compounds that includes 1,3-dithiane, 2-(1,3-dithian-2-ylidene)-, are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov The reactivity of the dithiane moiety can be harnessed to construct rings containing heteroatoms like oxygen and sulfur.
For example, β-keto 1,3-dithianes, which can be generated from the double conjugate addition of dithiols to propargylic ketones, serve as masked 1,3-dicarbonyl systems. These intermediates can be transformed into a range of functionalized oxygen-containing heterocycles, which are themselves useful in natural product synthesis. organic-chemistry.org Additionally, a novel cyclopentanone (B42830) annulation procedure has been developed based on the direct lithiation of a 1,3-dithiane followed by an intramolecular carbonyl addition, which was applied in a synthetic approach to the rocaglamide (B1679497) skeleton. rsc.org The strategic use of a 2-vinylidene-1,3-dithiolane as a masked thiolate anion allows for tandem fragmentation and annulation with an alkyne to form dihydrothiophenes and thiophenes. researchgate.net
Multi-Component and Domino Reaction Strategies
The reactivity of dithiane derivatives has been exploited in the development of sophisticated multi-component and domino (or cascade) reaction strategies. nih.gov These processes allow for the rapid assembly of complex molecules from simple starting materials in a single operation, increasing synthetic efficiency by minimizing intermediate purification steps.
The Smith group, for instance, has developed multicomponent linchpin couplings where dithiane anions react sequentially with multiple electrophiles. acs.org This approach enables the connection of several molecular fragments in a controlled manner, significantly enhancing molecular complexity. An example involves the reaction of a silyl (B83357) dithiane with an N-Ts aziridine (B145994) as the second electrophile in the synthesis of (−)-indolizidine 223AB. acs.org Tandem conjugate addition-alkylation reactions, as seen in the synthesis of the aspidospermidine skeleton, also fall under this category, where an initial reaction sets the stage for a subsequent intramolecular event. uwindsor.ca
Development of Carbonyl Group Interconversion and Manipulation Methodologies
The 1,3-dithiane group is fundamentally linked to carbonyl chemistry, serving both as a protecting group and as a precursor for carbonyl group formation. asianpubs.orgorganic-chemistry.org The formation of a 1,3-dithiane from a carbonyl compound using 1,3-propanedithiol (B87085) is a common method for protecting aldehydes and ketones due to the high stability of the dithiane ring under both acidic and basic conditions. asianpubs.orgorganic-chemistry.org
Conversely, the deprotection or cleavage of the dithiane to regenerate the carbonyl group is a crucial step. asianpubs.org While this can require harsh conditions, various milder methods have been developed. asianpubs.org For example, oxidative deprotection using reagents like bis(trifluoroacetoxy)iodobenzene is effective for sensitive substrates such as alkaloids. organic-chemistry.org
Beyond simple protection and deprotection, the dithiane moiety allows for more complex carbonyl group manipulations. The acyl anion chemistry enables the conversion of an aldehyde into a ketone, or the synthesis of α-hydroxy ketones and 1,2-diketones from simpler carbonyl precursors. youtube.comyoutube.com Furthermore, 2-alkyl-1,3-dithiane derivatives can be converted into other functional groups entirely, such as 1,1-difluoromethyl alkanes upon reaction with BrF3. scribd.comorganic-chemistry.org
| Transformation | Reagents/Conditions | Resulting Functional Group |
| Protection | Carbonyl, 1,3-Propanedithiol, Acid Catalyst | 1,3-Dithiane |
| Deprotection | Dithiane, HgCl2/H2O or I2/H2O2 | Carbonyl (Ketone/Aldehyde) |
| Acyl Anion Alkylation | Dithiane, n-BuLi, then R-X; followed by deprotection | Ketone/Aldehyde |
| Conversion to gem-Difluoro | 2-Alkyl-1,3-dithiane, BrF3 | 1,1-Difluoromethyl alkane |
Advanced Fragment Coupling for Molecular Complexity Enhancement
The ability of lithiated dithianes to act as robust carbon nucleophiles makes them ideal for advanced fragment coupling strategies in convergent syntheses. acs.org In this approach, complex molecular fragments are synthesized independently and then joined together in the later stages of a synthesis. This strategy is often more efficient than linear approaches for building large, complex molecules.
Dithiane-based couplings have been central to the synthesis of numerous complex natural products, including immunosuppressants. acs.org The reliability and predictability of the reaction between a dithiane anion and an electrophilic fragment (such as an epoxide or alkyl halide) allow for the secure union of two advanced intermediates, often with high yield and stereocontrol. This "linchpin" approach, where the dithiane connects two or more fragments, is a powerful method for rapidly increasing molecular complexity. acs.org
Integration into Functional Materials Design, including Organic Molecular Conductors
Beyond their role in synthetic methodology, dithiane and dithiole derivatives are integral components in the design of functional organic materials. Specifically, five-membered 1,3-dithia heterocycles are often found as structural fragments in compounds with important electronic and optical properties. researchgate.net
These sulfur-containing heterocycles are key precursors for the synthesis of tetrathiafulvalene (B1198394) (TTF) and its analogues. TTF derivatives are well-known for their ability to form charge-transfer complexes that behave as organic molecular conductors. researchgate.net Compounds containing a 2-ylidene-1,3-dithiole fragment can absorb in the near-UV and visible regions and are noted for their stability, leading to their use in materials for optical data storage and UV-protective coatings. researchgate.net The electronic properties of these molecules are often tuned by the presence of electron-withdrawing substituents, making dithiane- and dithiole-based structures highly versatile for materials science applications. researchgate.net
Spectroscopic and Structural Elucidation of 1,3 Dithiane, 2 1,3 Dithian 2 Ylidene Systems
Solid-State Structural Analysis via X-ray Crystallography
The six-membered 1,3-dithiane (B146892) ring is known for its conformational flexibility. In the solid state, derivatives of this system often adopt non-chair conformations to alleviate steric strain. For instance, the crystal structure of 2-(1,3-dithian-2-yl)-1,3-dithiane-2-carbaldehyde reveals that both six-membered dithiane rings adopt a stable chair conformation. nih.gov However, in other ylidene-substituted systems, such as derivatives of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, the cyclohexane (B81311) ring has been observed in a twist-boat conformation. nih.gov This suggests that the exact conformation in 1,3-dithiane, 2-(1,3-dithian-2-ylidene)- could be influenced by crystal packing forces and the electronic demands of the central exocyclic double bond, with chair and twisted forms being highly plausible.
The central C=C double bond and the surrounding C-S bonds form the core framework of the molecule. X-ray diffraction studies on analogous tetrathiafulvalene (B1198394) precursors and substituted dithiane systems provide expected values for these parameters. nih.gov The central carbon-carbon double bond (C=C) is expected to have a length of approximately 1.34-1.36 Å, which is characteristic of a typical double bond. The carbon-sulfur (C-S) bond lengths within the dithiane rings are generally in the range of 1.80-1.82 Å for C(sp³)-S bonds and slightly shorter, around 1.75-1.77 Å, for the C(sp²)-S bonds adjacent to the central double bond.
The bond angles around the sp² hybridized carbons of the central double bond are expected to be close to 120°. The internal angles within the dithiane rings are dictated by their conformation, with typical C-S-C angles around 100-104° and S-C-C angles around 112-115° in a chair-like geometry.
| Parameter | Expected Value |
| C=C Bond Length | 1.34 - 1.36 Å |
| C(sp²)-S Bond Length | 1.75 - 1.77 Å |
| C(sp³)-S Bond Length | 1.80 - 1.82 Å |
| C-C-C Angle (ring) | ~110 - 114° |
| C-S-C Angle (ring) | ~100 - 104° |
| S-C-S Angle (ring) | ~113 - 115° |
Solution-Phase Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the chemical environment and connectivity of atoms.
The ¹H NMR spectrum of 1,3-dithiane, 2-(1,3-dithian-2-ylidene)- is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from related 1,3-dithiane derivatives, the chemical shifts can be predicted. asianpubs.org
Methylene (B1212753) Protons adjacent to Sulfur (SCH₂): The four protons on the carbons adjacent to the two sulfur atoms in each ring (positions 4 and 6) are expected to resonate in the region of δ 2.8-3.1 ppm. These would likely appear as a triplet or a more complex multiplet due to coupling with the protons at the 5-position.
Methylene Protons at C5 (CH₂CH₂S): The protons on the central carbon of the propane-1,3-dithiol backbone (position 5) are expected to appear further upfield, typically in the range of δ 1.9-2.2 ppm. This signal would likely be a quintet or multiplet due to coupling with the four adjacent protons.
Due to the symmetry of the molecule, only two main sets of signals for the ring protons are anticipated.
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| -S-CH ₂-C- | 2.8 - 3.1 |
| -C-CH ₂-C- | 1.9 - 2.2 |
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the symmetrical 1,3-dithiane, 2-(1,3-dithian-2-ylidene)-, three distinct signals are expected. General ¹³C NMR chemical shift ranges for similar functional groups provide a basis for prediction. bhu.ac.incompoundchem.comoregonstate.edulibretexts.org
Olefinic Carbons (C=C): The two sp²-hybridized carbons forming the central double bond are expected to resonate in the downfield region, typically between δ 110-130 ppm.
Methylene Carbons adjacent to Sulfur (SCH₂): The four equivalent methylene carbons directly attached to the sulfur atoms (C4 and C6) would appear in the range of δ 28-35 ppm.
Methylene Carbon at C5 (CH₂CH₂S): The two equivalent central methylene carbons of the dithiane rings (C5) are expected to be the most shielded, with a chemical shift in the region of δ 24-27 ppm.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| >C =C < | 110 - 130 |
| -S-C H₂-C- | 28 - 35 |
| -C-C H₂-C- | 24 - 27 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of a molecule. For 1,3-dithiane, 2-(1,3-dithian-2-ylidene)- (C₈H₁₂S₄), the calculated molecular weight is approximately 236.44 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 236. The fragmentation of bis(1,3-dithianes) often involves characteristic ring-cleavage reactions. acs.org Common fragmentation pathways include the loss of ethylene (B1197577) (C₂H₄, 28 Da) or propylene (B89431) (C₃H₆, 42 Da) fragments from the dithiane rings. Another typical fragmentation involves the cleavage of C-S bonds. The presence of four sulfur atoms would also lead to a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with notable M+2 peaks due to the natural abundance of the ³⁴S isotope.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-. These two methods are complementary, as the selection rules governing them differ. mpg.de In molecules with a center of inversion, Raman active modes are often IR inactive, and vice versa. mpg.de
The key functional groups within the 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- framework include the C=C double bond of the central ylidene bridge, the C-S bonds within the dithiane rings, and the C-H bonds of the methylene groups. The vibrational modes associated with these groups give rise to characteristic bands in the IR and Raman spectra.
Detailed vibrational analysis of the parent compound is not extensively reported, however, significant insights can be drawn from studies on structurally analogous molecules, such as tetrathiafulvalene (TTF) and its derivatives like bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF). tudelft.nlaps.org These molecules share the central C=C bond and the dithiole or dithiane ring systems, making their spectroscopic data valuable for comparison.
The central C=C stretching vibration is a particularly important diagnostic tool. In neutral TTF, this mode is observed in the Raman spectrum and is sensitive to the electronic state of the molecule. tudelft.nl Similarly, for 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-, a strong Raman band is expected for the symmetric C=C stretching vibration. The frequency of this mode can provide information about the bond order and the extent of electron delocalization across the central double bond.
The C-S stretching vibrations typically appear in the fingerprint region of the IR and Raman spectra. The analysis of these modes can be complex due to coupling with other vibrations. However, their identification is crucial for confirming the integrity of the dithiane rings. Studies on BEDT-TTF have utilized isotopic substitution to aid in the assignment of these C-S modes. tudelft.nl
The C-H stretching vibrations of the methylene groups in the dithiane rings are expected to appear in the typical region around 2900-3000 cm⁻¹. americanpharmaceuticalreview.com The pattern and number of these bands can provide information about the conformation of the six-membered rings.
Interactive Data Table: Characteristic Vibrational Frequencies for Functional Groups in 1,3-Dithiane Systems and Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference Analog |
| C=C | Stretching | 1500 - 1600 | Raman | Tetrathiafulvalene (TTF) tudelft.nlaps.org |
| C-S | Stretching | 600 - 800 | IR, Raman | BEDT-TTF tudelft.nl |
| C-H (alkane) | Stretching | 2850 - 3000 | IR, Raman | General Alkanes americanpharmaceuticalreview.com |
Note: The exact positions of the vibrational bands for 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- may vary depending on the molecular environment and physical state.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and excited-state properties of molecules. For 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-, the presence of sulfur atoms with lone pairs of electrons and the central C=C double bond creates a chromophoric system that absorbs light in the ultraviolet-visible region.
The UV-Vis spectrum of compounds containing this type of structure is expected to be characterized by π → π* transitions. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation in the molecule. The central exocyclic double bond in 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- is a key part of this chromophore.
While specific experimental data for the parent compound is limited, studies on related 2-ylidene-1,3-dithiolane derivatives show that these compounds absorb in the near UV region. researchgate.net The position of the absorption maximum can be influenced by the substituents on the ylidene moiety. Electron-withdrawing groups can lead to a bathochromic (red) shift of the absorption band.
Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from its excited state. Following absorption of a photon, the molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state (Stokes shift). researchgate.net The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For many organic dyes, near-unity fluorescence quantum yields can be achieved. nih.gov
The electronic properties can also be studied using computational methods such as time-dependent density functional theory (TD-DFT), which can predict electronic transition energies and help in the interpretation of experimental UV-Vis spectra. rsc.org
Interactive Data Table: Expected Electronic Transition Data for 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- Systems
| Property | Typical Range | Spectroscopic Method | Associated Transition |
| λmax (Absorption) | 250 - 400 nm | UV-Vis Spectroscopy | π → π* |
| λem (Emission) | > λmax | Fluorescence Spectroscopy | S₁ → S₀ |
| Molar Extinction Coefficient (ε) | > 10,000 L·mol⁻¹·cm⁻¹ | UV-Vis Spectroscopy | Charge Transfer (CT) |
Note: The values presented are estimations based on related structures and general principles of electronic spectroscopy. researchgate.netresearchgate.net Specific values for 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- would require experimental measurement.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The advancement of applications for 2-(1,3-dithian-2-ylidene)-1,3-dithiane and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Traditional syntheses can be multi-step and may utilize harsh reagents. Consequently, a significant area of future research lies in creating novel and sustainable synthetic pathways.
One promising direction is the development of one-pot synthesis procedures. researchgate.net Such methods, which involve the sequential addition of reagents to a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. researchgate.net For instance, one-pot procedures for related 2-ylidene-1,3-dithiolanes have been developed involving the reaction of carbon disulfide with methylene-active compounds, followed by the addition of 1,2-dichloroalkanes. researchgate.net Adapting these streamlined approaches to the synthesis of 2-(1,3-dithian-2-ylidene)-1,3-dithiane is a key objective.
Another area of focus is the use of catalysis to promote dithiane formation under milder conditions. Research into odorless 1,3-propanedithiol (B87085) equivalents, such as 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid, represents a move towards more sustainable and user-friendly laboratory practices. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, is also being explored to enhance the sustainability of these synthetic processes. researchgate.net The development of methods that operate under solvent-free or aqueous conditions is another critical goal for minimizing the environmental impact of synthesis. organic-chemistry.org
| Synthetic Strategy | Description | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, time-saving. researchgate.net |
| Catalytic Methods | Use of catalysts (e.g., Brønsted or Lewis acids, ionic liquids) to facilitate the reaction under milder conditions. | Higher yields, improved selectivity, potential for catalyst recycling. organic-chemistry.org |
| Odorless Reagents | Employment of non-thiolic, odorless equivalents of 1,3-propanedithiol. | Improved laboratory safety and convenience. researchgate.net |
| Solvent-Free Conditions | Reactions are conducted in the absence of a solvent, often using microwave irradiation or solid-state chemistry. | Reduced environmental impact, potential for faster reaction rates. researchgate.netorganic-chemistry.org |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique electronic structure of 2-(1,3-dithian-2-ylidene)-1,3-dithiane, characterized by its electron-rich sulfur atoms and central double bond, offers fertile ground for exploring novel reactivity. While the chemistry of 1,3-dithianes as acyl anion equivalents (umpolung reactivity) is well-established, the specific reactivity of the exocyclic double bond in the title compound is an area ripe for investigation. scribd.comyoutube.com
Future research will likely focus on harnessing this compound as a building block in complex molecule synthesis. Its dienophilic or dipolarophilic character in cycloaddition reactions could provide rapid access to complex heterocyclic systems. Furthermore, the development of tandem reactions, where multiple bond-forming events occur in a single synthetic operation, is a key area of interest. For example, tandem conjugate addition-alkylation reactions have been demonstrated with related indolyldithianes, showcasing the potential for building molecular complexity efficiently. uwindsor.ca
Researchers are also interested in the transformations of the dithiane rings themselves. Selective ring-opening or expansion reactions could lead to novel sulfur-containing scaffolds that are otherwise difficult to access. The exploration of its coordination chemistry, using the sulfur atoms as ligands for metal centers, could also unlock new catalytic applications or the assembly of novel supramolecular structures. chimia.chrsc.org
Integration into Advanced Materials Science Beyond Molecular Conductors
While the legacy of 2-(1,3-dithian-2-ylidene)-1,3-dithiane is rooted in its role as a precursor to tetrathiafulvalene (B1198394) (TTF) for molecular conductors, its future lies in its integration into a broader range of advanced materials. chimia.chalfa-chemistry.com The inherent redox activity of the TTF core, which can be reversibly oxidized to stable radical cation and dication states, makes it an ideal component for creating "smart" or stimuli-responsive materials. acs.orgbeilstein-journals.org
Emerging applications for TTF derivatives, and by extension their precursors, include:
Porous Crystalline Materials: Incorporation of TTF-based units as organic linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a burgeoning field. acs.org These materials exhibit switchable properties based on the redox state of the TTF unit, making them promising for applications in chemical sensing, gas storage, and smart materials. acs.org
Supramolecular Chemistry and Molecular Machines: The TTF unit is a key building block in the construction of redox-switchable mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. beilstein-journals.org The ability to control the movement of molecular components through electrochemical oxidation and reduction of the TTF station is fundamental to the development of artificial molecular machines. beilstein-journals.org
Multifunctional Materials: Research is focused on creating hybrid materials that combine the redox properties of TTF with other functionalities, such as magnetism or optical activity. chimia.chchimia.ch This could lead to the development of materials where electrical conductivity can be modulated by a magnetic field or light.
Bioelectronics: TTF derivatives are being explored as mediators in enzyme electrodes for biosensors. alfa-chemistry.com Their chemical stability, low water solubility, and efficient electron transfer make them suitable for interfacing with biological systems, such as in glucose monitoring devices. alfa-chemistry.com
Gels and Soft Materials: TTF-peptide conjugates have been shown to act as low-molecular-weight gelators, forming supramolecular organogels. mdpi.com The redox activity of the TTF unit could be used to control the gelation process or alter the properties of the resulting soft material in response to an electrical stimulus. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic applications of 1,3-dithiane derivatives, and how do they address limitations of traditional reagents like 1,3-propanedithiol?
- 1,3-Dithiane derivatives serve as protected formaldehyde anion equivalents and carbonyl synthons, enabling the synthesis of polyfunctional molecules and complex scaffolds (e.g., natural products). Unlike 1,3-propanedithiol, derivatives such as 2-(1,3-dithian-2-ylidene)acetone are odorless, crystalline solids that simplify handling and improve reaction safety. These compounds achieve thioacetalization with high efficiency (86% yield under acidic conditions) and stability, making them superior alternatives for laboratory use .
Q. What experimental protocols are recommended for synthesizing 1,3-dithiane derivatives as thioacetalization reagents?
- A common method involves the acidic decarbonylation of precursors like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione to yield odorless derivatives (e.g., 1-(1,3-dithian-2-ylidene)propan-2-one). Reaction conditions (e.g., HCl in THF/H₂O) and stoichiometric controls are critical to achieving high yields. Post-synthesis purification via recrystallization ensures reagent stability .
Q. How does the structural conformation of 1,3-dithiane derivatives influence their reactivity in organic transformations?
- The chair conformation of the 1,3-dithiane ring stabilizes intermediates in reactions such as Linchpin couplings or Brook rearrangements. Substituents on the dithiane ring (e.g., aryl groups) affect dihedral angles (e.g., 86.38° in bromophenyl derivatives), altering steric and electronic interactions that dictate reaction pathways .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying S-diiodine adducts of 1,3-dithiane using computational methods?
- DFT studies reveal solvent-dependent formation of equatorial and axial isomers of S-diiodo-1,3-dithiane. Thermodynamic calculations show the equatorial isomer is more stable in polar solvents due to reduced steric strain. Computational modeling also predicts reaction pathways for bis(diiodo) adducts, guiding isolation strategies for specific isomers .
Q. How can isotopic labeling (e.g., ¹³C) of 1,3-dithiane enhance NMR-based structural elucidation in synthetic intermediates?
- ¹³C-labeled 1,3-dithiane derivatives are synthesized via two-step reactions from ¹³C-methyl phenyl sulfoxide. These labeled compounds provide unambiguous NMR signals for tracking carbonyl group transformations in complex syntheses, such as in Maillard reaction product studies .
Q. What mutagenicity mechanisms have been identified for 1,3-dithiane in bacterial assays?
- 1,3-Dithiane exhibits direct mutagenic effects on Salmonella typhimurium strains TA98 and TA100, likely via DNA alkylation by reactive sulfur species. Dose-response studies show mutagenicity correlates with dithiane concentration, suggesting a threshold for safe laboratory handling .
Methodological Recommendations
- For Thioacetalization: Use 2-(1,3-dithian-2-ylidene)acetone in anhydrous THF with catalytic HCl. Monitor reaction progress via TLC (hexane/EtOAc) .
- For Isotopic Labeling: Optimize sulfoxide precursor stoichiometry to maximize ¹³C incorporation, followed by HPLC purification .
- For Crystallography: Grow crystals in dichloromethane/hexane at 4°C to obtain high-quality diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
